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An In-Depth Technical Guide on the Synthesis and Utility of 1-Methyl-4-oxocyclohexane-1-
carbonitrile

Abstract
This technical guide provides a comprehensive overview of 1-Methyl-4-oxocyclohexane-1-
carbonitrile (CAS No. 121955-82-6), a versatile bifunctional building block crucial in modern

synthetic and medicinal chemistry. While a singular "discovery" paper for this specific molecule

is not prominent in the historical literature, its conceptualization and synthesis are the logical

culmination of well-established principles in organic chemistry. This document delves into the

historical context of its parent chemical class, details robust synthetic methodologies, outlines

key characterization data, and explores its contemporary applications, particularly in the field of

drug development. The content is structured to provide researchers, scientists, and drug

development professionals with both foundational knowledge and practical, field-proven

insights.

Introduction and Significance
1-Methyl-4-oxocyclohexane-1-carbonitrile is a substituted cyclic ketonitrile featuring a

cyclohexane scaffold, a ketone at the 4-position, and a geminal methyl and nitrile group at the

1-position. This unique arrangement of functional groups within a rigid cyclic framework makes

it an exceptionally valuable intermediate for introducing complexity in molecular design.
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The quaternary carbon center, bearing both a nucleophilic handle (via the nitrile) and a stable

methyl group, provides a strategic anchor point in synthesis. The ketone offers a reactive site

for a plethora of transformations, while the cyclohexane ring imparts a three-dimensional

character essential for navigating the intricate topographies of biological targets. Its

classification as a "Protein Degrader Building Block" underscores its relevance in cutting-edge

therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[1]

Compound Profile:

Property Value Reference

CAS Number 121955-82-6 [1]

Molecular Formula C₈H₁₁NO [1]

Molecular Weight 137.182 g/mol [1]

Typical Purity ≥97% [1]

Physical Form Liquid or low-melting solid

Storage Room Temperature [1]

The Genesis of a Scaffold: A Historical Perspective
The intellectual framework for the synthesis of 1-Methyl-4-oxocyclohexane-1-carbonitrile
rests on foundational discoveries in C-C bond formation involving nitriles.

1904 - The Thorpe Reaction: Sir Jocelyn Field Thorpe's work on the base-catalyzed self-

condensation of aliphatic nitriles was a landmark discovery, demonstrating the ability of the

α-carbon of a nitrile to act as a nucleophile.[2]

1933 - The Thorpe-Ziegler Reaction: Karl Ziegler adapted this methodology for

intramolecular reactions, using dinitriles to forge large cyclic systems.[2] The process

involves the formation of a cyclic β-enaminonitrile, which is subsequently hydrolyzed to yield

a cyclic ketone.[2] This reaction established a canonical pathway for constructing cyclic

ketones from nitrile precursors.
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While not a direct method for the title compound, the Thorpe-Ziegler reaction provided the

chemical logic: a dinitrile precursor could be cyclized and hydrolyzed to create a cyclic α-

cyanoketone. The synthesis of 1-Methyl-4-oxocyclohexane-1-carbonitrile is a modern

refinement, more pragmatically achieved through the alkylation of a simpler, pre-formed cyclic

precursor.

Synthetic Methodologies: From Precursor to
Product
The most logical and industrially scalable synthesis of 1-Methyl-4-oxocyclohexane-1-
carbonitrile involves the α-methylation of a readily available precursor, 4-oxocyclohexane-1-

carbonitrile. This approach offers superior control and efficiency compared to a de novo

cyclization for this specific substitution pattern.

Core Synthesis: α-Methylation of 4-Oxocyclohexane-1-
carbonitrile
The central strategy hinges on the deprotonation of the acidic α-proton of 4-oxocyclohexane-1-

carbonitrile, followed by nucleophilic attack on a methylating agent.

Causality Behind Experimental Choices:

Base Selection: The pKa of the α-proton in a ketonitrile is sufficiently low to be removed by a

strong base. However, to prevent competing nucleophilic attack at the ketone or nitrile, a

non-nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA) or Sodium

bis(trimethylsilyl)amide (NaHMDS) is ideal. Sodium hydride (NaH) is also an effective choice,

forming the sodium enolate and hydrogen gas.

Solvent: Anhydrous, aprotic polar solvents such as Tetrahydrofuran (THF) or Diethyl ether

are required to ensure the stability of the strong base and the resulting enolate.

Temperature: The enolate formation is typically performed at low temperatures (-78 °C to 0

°C) to minimize side reactions. The subsequent alkylation can then be allowed to warm to

room temperature.
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Methylating Agent: Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are common,

effective electrophiles for this transformation.

Experimental Protocol: Synthesis of 1-Methyl-4-oxocyclohexane-1-carbonitrile

Materials:

4-oxocyclohexane-1-carbonitrile

Sodium hydride (NaH), 60% dispersion in mineral oil

Methyl iodide (CH₃I)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl)

Ethyl acetate

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere,

add anhydrous THF.

Base Addition: Carefully add sodium hydride (1.1 equivalents) to the stirring THF.

Enolate Formation: Cool the suspension to 0 °C. Add a solution of 4-oxocyclohexane-1-

carbonitrile (1.0 equivalent) in anhydrous THF dropwise over 30 minutes. The evolution of

hydrogen gas will be observed.

Reaction Monitoring: Allow the mixture to stir at 0 °C for 1 hour after the addition is complete

to ensure full formation of the enolate.

Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
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Completion: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS).

Quenching: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by

the slow, dropwise addition of saturated aqueous NH₄Cl.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl

acetate (3x).

Washing: Combine the organic layers and wash sequentially with water and brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure to yield the crude product.

Purification: Purify the crude oil via vacuum distillation or flash column chromatography on

silica gel to obtain pure 1-Methyl-4-oxocyclohexane-1-carbonitrile.

Visualizations of Synthetic Workflow and Mechanism
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Caption: General experimental workflow for the synthesis of the target compound.

Caption: Reaction mechanism for the α-methylation of 4-oxocyclohexane-1-carbonitrile.

Physicochemical and Spectroscopic
Characterization
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Rigorous characterization is essential to confirm the identity and purity of the synthesized 1-
Methyl-4-oxocyclohexane-1-carbonitrile. The following data are expected from standard

analytical techniques.

Technique Expected Observations

Infrared (IR)

Strong absorption band around 1715 cm⁻¹ (C=O

stretch of ketone).Sharp, medium-intensity band

around 2240 cm⁻¹ (C≡N stretch of nitrile).

¹H NMR

Singlet at ~1.3-1.5 ppm (3H, -CH₃).Complex

multiplets between ~1.8-2.8 ppm (8H,

cyclohexane ring protons).

¹³C NMR

Signal at ~208-212 ppm (C=O, ketone

carbonyl).Signal at ~118-122 ppm (C≡N,

nitrile).Signal at ~40-45 ppm (quaternary C-

CN).Multiple signals between ~25-40 ppm

(cyclohexane -CH₂- carbons).Signal at ~20-25

ppm (-CH₃).

Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 137.

Applications in Research and Drug Development
The utility of 1-Methyl-4-oxocyclohexane-1-carbonitrile stems from the orthogonal reactivity

of its functional groups, making it a powerful scaffold for building molecular diversity.

Scaffold for Complex Molecules: The cyclohexane core provides a rigid, non-aromatic

framework, which is highly desirable in drug design to escape "flatland" and improve

properties like solubility and metabolic stability.

Ketone Transformations: The ketone is a versatile handle for chain extension or the

introduction of new functionalities. It can undergo reductive amination to install amine

groups, Wittig reactions to form alkenes, or serve as an anchor point for building heterocyclic

rings like pyrazoles or pyrimidines.
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Nitrile as a Versatile Functional Group: The nitrile group is not merely a structural element

but a key synthetic precursor.[3] It can be:

Reduced to a primary amine, providing a crucial point for amide coupling or further

functionalization.

Hydrolyzed to a carboxylic acid, a common pharmacophore and synthetic handle.

Converted to a tetrazole, a well-known bioisostere for carboxylic acids in medicinal

chemistry, often improving metabolic stability and cell permeability.[3]

Pharmaceutical Intermediate: The core structure of 4-oxocyclohexane is found in various

pharmaceutical agents. For instance, the related intermediate, methyl 4-

oxocyclohexanecarboxylate, is a key building block for imidazobenzazepine derivatives,

which act as dual H1/5-HT2A antagonists for treating sleep disorders. This highlights the

therapeutic relevance of this chemical scaffold.

Ketone Chemistry Nitrile Chemistry

Core Applications

1-Methyl-4-oxocyclohexane-1-carbonitrile

Reductive Amination Wittig Reaction Heterocycle Formation Reduction to Amine Hydrolysis to Acid Conversion to Tetrazole

Bioactive ScaffoldsPROTAC Linkers
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Caption: Synthetic utility and application pathways of the target compound.

Conclusion
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1-Methyl-4-oxocyclohexane-1-carbonitrile represents a sophisticated molecular building

block whose synthesis is grounded in the fundamental principles of nitrile chemistry. While its

formal "discovery" is an evolutionary step rather than a singular event, its value to the modern

chemist is undeniable. Through robust and scalable synthetic routes, this intermediate provides

access to a rich diversity of chemical structures. Its strategic combination of a rigid scaffold, a

reactive ketone, and a versatile nitrile group ensures its continued and expanding role in the

synthesis of complex organic molecules, from academic research to the development of next-

generation pharmaceuticals.

References
The Genesis of a Versatile Intermediate: A Technical Guide to the Discovery and History of
β-Ketonitriles. Benchchem.
1-methyl-4-oxocyclohexane-1-carbonitrile, min 97%, 100 mg. CP Lab Safety.
Understanding Methyl 4-Oxocyclohexanecarboxylate: A Key Pharma Intermediate.
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein
Journal of Organic Chemistry.
Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs.
Recent advances in the application of β-ketonitriles as multifunctional intermedi
A High-Yielding Preparation of β-Ketonitriles. | Request PDF.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. calpaclab.com [calpaclab.com]

2. pdf.benchchem.com [pdf.benchchem.com]

3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks
[beilstein-journals.org]

To cite this document: BenchChem. [Discovery of 1-Methyl-4-oxocyclohexane-1-carbonitrile].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b180417#discovery-of-1-methyl-4-oxocyclohexane-1-
carbonitrile]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b180417?utm_src=pdf-body
https://www.benchchem.com/product/b180417?utm_src=pdf-body
https://www.benchchem.com/product/b180417?utm_src=pdf-custom-synthesis
https://www.calpaclab.com/1-methyl-4-oxocyclohexane-1-carbonitrile-min-97-100-mg/ala-m172674-100mg
https://pdf.benchchem.com/1221/The_Genesis_of_a_Versatile_Intermediate_A_Technical_Guide_to_the_Discovery_and_History_of_Ketonitriles.pdf
https://www.beilstein-journals.org/bjoc/articles/20/85
https://www.beilstein-journals.org/bjoc/articles/20/85
https://www.benchchem.com/product/b180417#discovery-of-1-methyl-4-oxocyclohexane-1-carbonitrile
https://www.benchchem.com/product/b180417#discovery-of-1-methyl-4-oxocyclohexane-1-carbonitrile
https://www.benchchem.com/product/b180417#discovery-of-1-methyl-4-oxocyclohexane-1-carbonitrile
https://www.benchchem.com/product/b180417#discovery-of-1-methyl-4-oxocyclohexane-1-carbonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b180417?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

